molecular formula C9H16Br2N2O B6183770 2-(1-amino-2-methylpropan-2-yl)-1,4-dihydropyridin-4-one dihydrobromide CAS No. 2624132-00-7

2-(1-amino-2-methylpropan-2-yl)-1,4-dihydropyridin-4-one dihydrobromide

Cat. No. B6183770
CAS RN: 2624132-00-7
M. Wt: 328
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-amino-2-methylpropan-2-yl)-1,4-dihydropyridin-4-one dihydrobromide (2-MPD) is a drug that has been studied for its potential therapeutic applications in the field of medicine. This drug has been shown to have a wide range of biochemical and physiological effects on the body and is currently being evaluated for its potential use in laboratory experiments.

Scientific Research Applications

2-(1-amino-2-methylpropan-2-yl)-1,4-dihydropyridin-4-one dihydrobromide has been studied for its potential therapeutic applications in a variety of scientific research. It has been studied for its potential use in treating neurological disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. It has also been studied for its potential use in treating cardiovascular diseases, cancer, and other inflammatory conditions. In addition, 2-(1-amino-2-methylpropan-2-yl)-1,4-dihydropyridin-4-one dihydrobromide has been studied for its potential use in the treatment of diabetes, obesity, and other metabolic disorders.

Mechanism of Action

The mechanism of action of 2-(1-amino-2-methylpropan-2-yl)-1,4-dihydropyridin-4-one dihydrobromide is not fully understood. However, it is believed that the drug binds to certain receptors in the brain and affects the release of neurotransmitters. This could potentially lead to an increase in the activity of certain neurons and an overall increase in the activity of the brain. In addition, 2-(1-amino-2-methylpropan-2-yl)-1,4-dihydropyridin-4-one dihydrobromide has been shown to increase the activity of certain enzymes, which could lead to an increase in the production of energy and a decrease in the production of harmful free radicals.
Biochemical and Physiological Effects
2-(1-amino-2-methylpropan-2-yl)-1,4-dihydropyridin-4-one dihydrobromide has been shown to have a wide range of biochemical and physiological effects on the body. It has been shown to affect the activity of certain enzymes, which could lead to an increase in the production of energy and a decrease in the production of harmful free radicals. In addition, 2-(1-amino-2-methylpropan-2-yl)-1,4-dihydropyridin-4-one dihydrobromide has been shown to affect the release of certain neurotransmitters, which could lead to an increase in the activity of certain neurons and an overall increase in the activity of the brain. Furthermore, 2-(1-amino-2-methylpropan-2-yl)-1,4-dihydropyridin-4-one dihydrobromide has been shown to have anti-inflammatory and anti-oxidant effects, which could potentially be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

The use of 2-(1-amino-2-methylpropan-2-yl)-1,4-dihydropyridin-4-one dihydrobromide in laboratory experiments has several advantages. First, it is relatively easy to synthesize and is relatively stable in solution. Second, it has a wide range of biochemical and physiological effects, which could be beneficial in the study of certain diseases. Finally, it is relatively inexpensive to purchase and use in laboratory experiments.
However, there are also several limitations to the use of 2-(1-amino-2-methylpropan-2-yl)-1,4-dihydropyridin-4-one dihydrobromide in laboratory experiments. First, the exact mechanism of action of the drug is not fully understood, which could lead to unpredictable results in experiments. Second, the drug is not approved for use in humans, so it is not suitable for use in clinical trials. Finally, the drug has a relatively short half-life, which could limit its use in long-term experiments.

Future Directions

There are several potential future directions for the use of 2-(1-amino-2-methylpropan-2-yl)-1,4-dihydropyridin-4-one dihydrobromide. First, further research could be conducted to better understand the exact mechanism of action of the drug. This could potentially lead to the development of more effective treatments for various diseases. Second, further research could be conducted to determine the potential side effects of the drug, which could help to ensure its safe use in clinical trials. Third, further research could be conducted to determine the optimal dosage and administration of the drug, which could help to maximize its therapeutic effects. Finally, further research could be conducted to investigate the potential use of 2-(1-amino-2-methylpropan-2-yl)-1,4-dihydropyridin-4-one dihydrobromide in combination with other drugs, which could potentially lead to more effective treatments for various diseases.

Synthesis Methods

2-(1-amino-2-methylpropan-2-yl)-1,4-dihydropyridin-4-one dihydrobromide is synthesized through a process of chemical reaction. The first step is to react 1-amino-2-methylpropan-2-ol with 1,4-dihydropyridine-4-one in the presence of hydrogen chloride to form 2-(1-amino-2-methylpropan-2-yl)-1,4-dihydropyridin-4-one. This reaction is followed by the addition of bromine to the reaction mixture to form 2-(1-amino-2-methylpropan-2-yl)-1,4-dihydropyridin-4-one dihydrobromide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1-amino-2-methylpropan-2-yl)-1,4-dihydropyridin-4-one dihydrobromide involves the condensation of 2-methylpropan-2-amine with ethyl acetoacetate followed by cyclization and reduction.", "Starting Materials": [ "2-methylpropan-2-amine", "ethyl acetoacetate", "sodium ethoxide", "hydrogen gas", "palladium on carbon", "hydrobromic acid" ], "Reaction": [ "Step 1: Condensation of 2-methylpropan-2-amine with ethyl acetoacetate using sodium ethoxide as a base to form 2-(1-amino-2-methylpropan-2-yl)-3-oxobutanoate", "Step 2: Cyclization of 2-(1-amino-2-methylpropan-2-yl)-3-oxobutanoate using hydrogen gas and palladium on carbon as a catalyst to form 2-(1-amino-2-methylpropan-2-yl)-1,4-dihydropyridin-4-one", "Step 3: Reduction of 2-(1-amino-2-methylpropan-2-yl)-1,4-dihydropyridin-4-one using hydrogen gas and palladium on carbon as a catalyst to form 2-(1-amino-2-methylpropan-2-yl)-1,4-dihydropyridine", "Step 4: Treatment of 2-(1-amino-2-methylpropan-2-yl)-1,4-dihydropyridine with hydrobromic acid to form 2-(1-amino-2-methylpropan-2-yl)-1,4-dihydropyridin-4-one dihydrobromide" ] }

CAS RN

2624132-00-7

Product Name

2-(1-amino-2-methylpropan-2-yl)-1,4-dihydropyridin-4-one dihydrobromide

Molecular Formula

C9H16Br2N2O

Molecular Weight

328

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.